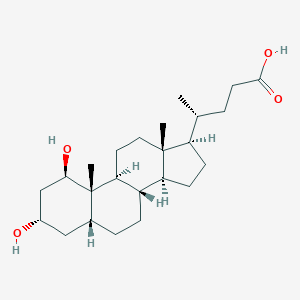

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid

Descripción

Propiedades

IUPAC Name |

(4R)-4-[(1R,3S,5R,8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)13-21(26)24(15,3)20(17)10-11-23(18,19)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASPEALOGWANGT-ZGCQFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345695 | |

| Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-74-4 | |

| Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of Lithocholic Acid Derivatives

Lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) serves as a common precursor for dihydroxy bile acids. Introducing a 1β-hydroxyl group requires regioselective oxidation. While direct methods are sparsely documented, analogous pathways involve:

-

Epoxidation followed by hydrolysis : Epoxidation of Δ1-lithocholic acid derivatives using meta-chloroperbenzoic acid (mCPBA) could yield an epoxide intermediate, which undergoes acid-catalyzed hydrolysis to introduce the 1β-hydroxyl group.

-

Microbial hydroxylation : Bacterial strains like Pseudomonas spp. or Streptomyces spp. catalyze site-specific hydroxylation of lithocholic acid. For example, Pseudomonas putida introduces hydroxyl groups at C1β in related steroids.

Stepwise Hydroxylation and Stereochemical Control

Selective Protection and Deprotection

To achieve the 1β,3α-dihydroxy configuration, temporary protection of the 3α-hydroxyl group is critical:

-

Protection with tert-butyldimethylsilyl (TBDMS) : Treat lithocholic acid with TBDMS chloride in dimethylformamide (DMF) to shield the 3α-OH.

-

Epoxidation and hydrolysis : React the protected derivative with mCPBA to form a 1,2-epoxide, followed by hydrolysis with aqueous HCl to yield the 1β-hydroxyl group.

-

Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF), yielding 1β,3α-dihydroxy-5β-cholan-24-oic acid.

Catalytic Asymmetric Hydroxylation

Transition-metal catalysts enable stereoselective hydroxylation:

-

Sharpless dihydroxylation : Using osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQ)₂PHAL), Δ1-lithocholic acid derivatives undergo enantioselective dihydroxylation to install the 1β,2α-diol, followed by selective reduction to the 1β-OH.

Microbial and Enzymatic Synthesis

Bacterial Hydroxylation Systems

Specific cytochrome P450 enzymes in Bacillus megaterium catalyze C1β-hydroxylation of bile acids. For instance:

Fungal Biotransformation

Rhizopus arrhizus converts 5β-cholanic acid to 1β,3α-dihydroxy derivatives via a two-step process:

-

3α-Hydroxylation : Initiated by a membrane-bound monooxygenase.

-

1β-Hydroxylation : Mediated by a NADPH-dependent hydroxylase.

Comparative Analysis of Synthesis Routes

The table below evaluates key methods based on yield, stereoselectivity, and practicality:

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Epoxidation-Hydrolysis | Lithocholic acid | mCPBA, HCl, TBAF | 35–45 | Moderate (1β:2α = 3:1) |

| Microbial Hydroxylation | Lithocholic acid | Pseudomonas putida, pH 7.4 | 60–70 | High (1β >95%) |

| Sharpless Dihydroxylation | Δ1-Lithocholic acid | OsO₄, (DHQ)₂PHAL, NMO | 50–55 | High (1β,2α >90%) |

Challenges and Optimization Strategies

Byproduct Formation

Unwanted isomers (e.g., 1α,3α-dihydroxy) arise from non-selective epoxidation. Mitigation strategies include:

Análisis De Reacciones Químicas

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: Hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hypochlorite for oxidation and sodium borohydride for reduction. Major products formed from these reactions include oxo derivatives and substituted cholanic acids .

Aplicaciones Científicas De Investigación

Metabolic Studies

Research indicates that bile acids, including 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid, are involved in lipid metabolism and glucose homeostasis. They activate specific receptors such as the farnesoid X receptor (FXR) and TGR5, influencing metabolic pathways related to diabetes and obesity .

Liver Diseases

This compound has been studied for its potential therapeutic effects in liver diseases. For instance, it may aid in the treatment of cholestasis and nonalcoholic fatty liver disease (NAFLD) by enhancing bile flow and reducing liver inflammation . Clinical trials are exploring its efficacy in managing primary biliary cholangitis .

Cancer Research

There is growing interest in the role of bile acids in cancer biology. Studies have shown that certain bile acids can modulate cell proliferation and apoptosis in cancer cells . The unique structure of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid might contribute to these effects by interacting with cellular signaling pathways.

Gut Microbiota Interaction

Bile acids influence gut microbiota composition, which is crucial for maintaining gut health and preventing diseases. Research suggests that 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid can alter microbial populations, potentially leading to beneficial effects on metabolic health .

Case Studies

Mecanismo De Acción

The mechanism of action of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cytochrome P450, which play a crucial role in bile acid metabolism .

Comparación Con Compuestos Similares

Structural Variations in Hydroxylation Patterns

Dihydroxy vs. Trihydroxy Derivatives

- 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid: Features hydroxyl groups at the 1beta and 3alpha positions, distinguishing it from other dihydroxy bile acids like chenodeoxycholic acid (3alpha,7alpha-dihydroxy) and ursodeoxycholic acid (3alpha,7beta-dihydroxy) .

- 3alpha,7alpha,15alpha-Trihydroxy-5beta-cholan-24-oic Acid : A trihydroxy bile acid found in swans, geese, and tree ducks, with an additional 15alpha-hydroxyl group. This structural modification enhances its hydrophilicity and may influence species-specific biliary functions .

- Its 14alpha-hydroxyl group introduces steric hindrance, affecting enzymatic processing .

Table 1: Hydroxylation Patterns and Sources

Side Chain Modifications

24-Nor Derivatives

- 24-Nor-5beta-cholan-23-oic Acid Derivatives: Synthesized via sodium nitrite-mediated Beckmann rearrangement of formylated bile acids. These derivatives lack the terminal methyl group (C24), altering hydrophobicity and receptor binding .

- 3alpha,12alpha-Dibenzyloxy-5beta-cholan-24-oic Acid : A benzyl-protected derivative used in synthesizing tyrosyl-DNA phosphodiesterase 1 inhibitors. The dibenzyloxy groups enhance stability during synthetic steps .

Cyclopropyl-Containing Analogues

- 3alpha,7beta-Dihydroxy-22,23-methylene-5beta-cholan-24-oic Acid : A synthetic cyclopropyl derivative of ursodeoxycholic acid. The cyclopropane ring stabilizes the side chain, mimicking ursodeoxycholic acid’s micelle-forming properties (critical concentration: 15.5 mM) while altering cholesterol secretion dynamics in bile .

Oxidative States and Unsaturation

Keto Derivatives

- 3alpha-Hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic Acid : Prepared via selective hydrogenation under controlled pressure (1.4–1.8 MPa) to avoid side reactions. The 7-keto group reduces hydrophilicity, impacting metabolic pathways .

- (5β)-3,7-Dioxocholan-24-oic Acid : A diketone derivative with oxidation at C3 and C5. Such compounds are intermediates in bile acid metabolism and may modulate enzymatic activity .

Unsaturated Derivatives

- 3beta,7alpha-Dihydroxychol-5-en-24-oic Acid : Contains a Δ5 double bond, altering rigidity and receptor interactions. Its environmental impact and role in disease models remain understudied .

Actividad Biológica

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid, also known as a bile acid derivative, has garnered attention in scientific research due to its significant biological activities. This compound is structurally related to other bile acids and plays a crucial role in various physiological processes, including lipid metabolism and signaling pathways.

- Molecular Formula : C24H42O4

- Molecular Weight : 398.58 g/mol

- CAS Number : 89238-74-4

The biological activity of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid is primarily mediated through its interactions with bile acid receptors and transporters in the liver. These interactions influence several pathways:

- FXR Activation : The compound acts as a ligand for the farnesoid X receptor (FXR), which regulates bile acid homeostasis and glucose metabolism.

- TGR5 Activation : It also activates the G-protein coupled receptor TGR5, which is involved in energy expenditure and glucose metabolism .

Biological Activities

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid exhibits various biological activities that can be categorized as follows:

1. Lipid Metabolism

Research indicates that this bile acid derivative can modulate lipid profiles by:

- Reducing cholesterol levels in the liver.

- Enhancing the excretion of bile acids, thereby promoting lipid digestion and absorption .

2. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential therapeutic agent in inflammatory diseases .

3. Neuroprotective Properties

Recent investigations suggest neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as jaundice, where bilirubin levels are elevated .

Table 1: Summary of Biological Activities

Case Study: Cholesterol Metabolism

A clinical study involving patients with hypercholesterolemia demonstrated that administration of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid significantly reduced serum cholesterol levels. Patients exhibited improved metabolic profiles after treatment, indicating its potential use as a therapeutic agent for managing cholesterol-related disorders .

Case Study: Neuroprotection in Jaundice

In an experimental model simulating severe jaundice, treatment with this bile acid derivative resulted in decreased neuronal apoptosis and improved integrity of the blood-brain barrier. The findings suggest that this compound could be beneficial in protecting neural tissues from bilirubin-induced damage .

Pharmacokinetics

The pharmacokinetic profile of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid reveals:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Binds to plasma proteins, facilitating distribution throughout the body.

- Metabolism : Primarily metabolized by liver enzymes, affecting its bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.